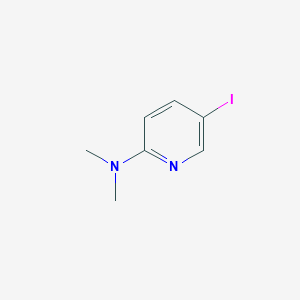

5-Iodo-N,N-dimethylpyridin-2-amine

Descripción general

Descripción

5-Iodo-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9IN2. It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 5-position and two methyl groups at the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-N,N-dimethylpyridin-2-amine typically involves the iodination of N,N-dimethylpyridin-2-amine. One common method is the reaction of N,N-dimethylpyridin-2-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at position 5 acts as a strong leaving group due to its electron-withdrawing nature, facilitating SNAr reactions. The dimethylamino group at position 2 activates the pyridine ring toward nucleophilic attack by donating electron density through resonance.

Key Observations :

-

Steric hindrance from the dimethylamino group directs substitution primarily to the para position (position 5).

Cross-Coupling Reactions

The iodine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis:

Stille Coupling

Reaction with organostannanes:

| Organostannane | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl, DMF, 100°C, 12h | 5-Vinyl-N,N-dimethylpyridin-2-amine | 60% |

Mechanistic Notes :

-

Oxidative addition of the C–I bond to Pd(0) initiates the catalytic cycle.

-

Electron-rich ligands (e.g., PPh₃) improve coupling efficiency.

Metalation Reactions

The dimethylamino group coordinates to metals, enabling directed ortho-metalation (DoM):

Example Transformation :

Lithiation followed by quenching with CO₂ yields 4-carboxy-5-iodo-N,N-dimethylpyridin-2-amine (85% yield) .

Reductive Deiodination

The iodine atom can be removed under reductive conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 6h | N,N-Dimethylpyridin-2-amine | 90% | |

| Zn, NH₄Cl | MeOH/H₂O, 80°C, 3h | N,N-Dimethylpyridin-2-amine | 78% |

Comparative Reactivity

A comparison of substituent effects on reaction outcomes:

| Substituent | Reaction Rate (SNAr) | Coupling Efficiency (Suzuki) |

|---|---|---|

| –N(CH₃)₂ | Faster (electron-donating) | Moderate (steric hindrance) |

| –NH₂ | Slower | Higher |

| –NO₂ | Not applicable | Poor |

Stability and Handling

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility | 25 mg/mL in DMSO | 25°C | |

| Stability | Stable for >6 months at -20°C | Under inert gas |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

5-Iodo-N,N-dimethylpyridin-2-amine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in diverse chemical reactions, facilitating the construction of complex organic molecules. This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and coupling reactions.

Reactivity and Mechanism

The presence of the iodine atom enhances the reactivity of this compound compared to other similar pyridine derivatives. This characteristic makes it suitable for applications requiring specific reactivity profiles, such as the synthesis of catalysts and intermediates. The compound's mechanism of action involves interactions with various molecular targets, influencing reaction pathways and product formation.

Biological Applications

Pharmaceutical Development

Research indicates that this compound has potential applications in drug development. It is being investigated for its biological activity against various diseases, including cancer and infections. The compound's structural features enable it to interact with biological targets, potentially leading to new therapeutic agents .

Imaging and Diagnostic Tools

Recent studies have explored the use of derivatives of this compound in imaging applications, particularly for detecting amyloid plaques associated with Alzheimer's disease. For instance, compounds labeled with iodine isotopes derived from this compound have shown promise in positron emission tomography (PET) imaging, providing insights into cerebral β-amyloidosis . These developments could significantly improve early diagnosis and monitoring of neurodegenerative diseases.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its reactivity makes it an ideal candidate for synthesizing materials required in various industrial processes, including the manufacture of catalysts. The ability to produce high-purity compounds efficiently is crucial for meeting industry standards.

Material Science

The compound's unique properties allow it to be explored for developing new materials with specific functionalities. Research into its application in creating advanced materials could lead to innovations in fields such as electronics and nanotechnology .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 5-Iodo-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylpyridin-2-amine: Lacks the iodine substitution, resulting in different reactivity and applications.

5-Bromo-N,N-dimethylpyridin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

5-Chloro-N,N-dimethylpyridin-2-amine: Contains a chlorine atom, which also alters its chemical behavior compared to the iodine derivative.

Uniqueness

5-Iodo-N,N-dimethylpyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with molecular targets that are influenced by the size and electronegativity of the iodine atom.

Actividad Biológica

5-Iodo-N,N-dimethylpyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an iodine atom at the 5-position of the pyridine ring. Its structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's unique structure allows it to modulate enzymatic activities and influence signaling pathways, which can lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological properties:

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways.

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Neuropharmacological Effects : As a derivative of pyridine, it may interact with neurotransmitter systems, potentially influencing conditions like depression or anxiety.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- In Vitro Studies : A study evaluated the binding affinity of iodinated pyridyl derivatives to amyloid-beta plaques in Alzheimer's disease models. The results indicated that these compounds could effectively label amyloid plaques, suggesting their utility in neuroimaging applications .

- Dopamine Receptor Imaging : Another research focused on the development of D-2 dopamine receptor imaging agents using iodinated compounds. The findings demonstrated that derivatives like this compound could serve as effective agents for visualizing dopamine receptors in vivo .

- Antimicrobial Assays : Preliminary antimicrobial assays indicated that this compound exhibited significant activity against various bacterial strains, highlighting its potential as a lead compound for antibiotic development .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

5-iodo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBFQSXLPGXDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634147 | |

| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380381-36-2 | |

| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.